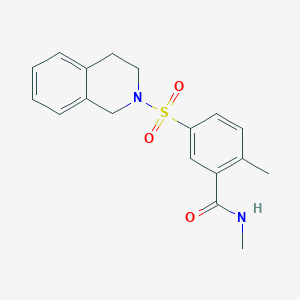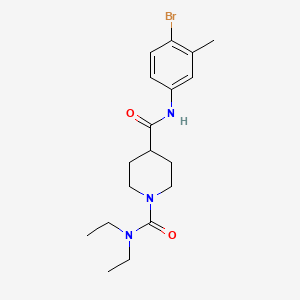![molecular formula C19H19BrF3NO B5350824 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit high affinity and selectivity for the metabotropic glutamate receptor subtype 1 (mGluR1). In
Mechanism of Action
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol acts as a negative allosteric modulator of mGluR1, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This results in a decrease in glutamate release and synaptic transmission, which can lead to a reduction in neuronal excitability and anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects in animal models and humans. It has been found to decrease the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine, in the prefrontal cortex and other brain regions. This can lead to a reduction in anxiety and psychotic symptoms, as well as an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has several advantages for lab experiments, including its high affinity and selectivity for mGluR1, its ability to modulate glutamate neurotransmission, and its potential therapeutic applications in neurological and psychiatric disorders. However, it also has some limitations, such as its low solubility in water and its potential off-target effects on other receptors.
Future Directions
There are several future directions for the research on 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, including:
1. Investigating the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and post-traumatic stress disorder.
2. Developing more potent and selective negative allosteric modulators of mGluR1 that can overcome the limitations of this compound.
3. Studying the long-term effects of this compound on brain function and behavior, as well as its potential side effects and toxicity.
4. Exploring the role of mGluR1 in synaptic plasticity and learning and memory, and how modulation of this receptor can lead to cognitive enhancement.
5. Investigating the potential of this compound as a tool for studying the role of mGluR1 in brain function and behavior, and for developing new treatments for neurological and psychiatric disorders.
Synthesis Methods
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an intermediate, which is then reacted with piperidin-4-ol in the presence of a catalyst to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. It has been found to modulate the activity of mGluR1, which is involved in the regulation of glutamate neurotransmission and synaptic plasticity. This compound has been shown to decrease anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. It has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF3NO/c20-17-7-5-15(6-8-17)18(25)9-11-24(12-10-18)13-14-1-3-16(4-2-14)19(21,22)23/h1-8,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRGWHXYANGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350741.png)

![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylpropanamide](/img/structure/B5350749.png)
![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)
![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)

![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)
